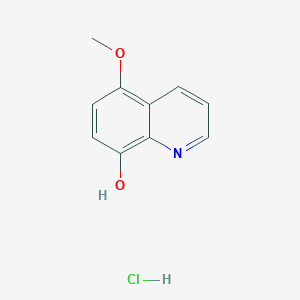

5-Methoxyquinolin-8-ol hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

57334-58-4 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

5-methoxyquinolin-8-ol;hydrochloride |

InChI |

InChI=1S/C10H9NO2.ClH/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10;/h2-6,12H,1H3;1H |

InChI Key |

YAPNOEDWHLMHTH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)O.Cl |

Origin of Product |

United States |

Advanced Reaction Mechanisms Involving 5 Methoxyquinolin 8 Ol Hydrochloride

Mechanistic Investigations of Quinoline (B57606) Ring System Transformations

The quinoline ring is susceptible to a variety of transformations, with the reaction mechanism being heavily influenced by the directing effects of the hydroxyl and methoxy (B1213986) groups. As a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), the molecule exhibits typical phenolic properties, making it reactive towards electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements. nih.gov The hydroxyl group at position 8 and the methoxy group at position 5 are both electron-donating and ortho-, para-directing. This electronic configuration significantly activates the benzene (B151609) ring portion of the quinoline system towards electrophiles.

Mechanistically, electrophilic substitution proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The presence of the methoxy group at the 5-position enhances the electron density at positions 6 and, to a lesser extent, 8 (which is already substituted). The powerful activating effect of the hydroxyl group at position 8 directs incoming electrophiles primarily to position 7 and 5 (which is blocked by the methoxy group). Therefore, electrophilic attack is most likely to occur at the 7-position.

Common transformations and their generalized mechanisms include:

Nitration: Reaction with nitric acid in a sulfuric acid catalyst proceeds through the formation of the nitronium ion (NO₂⁺) electrophile, which attacks the electron-rich ring.

Halogenation: Introduction of bromine or chlorine, typically with a Lewis acid catalyst, involves the polarization of the dihalogen molecule to create a potent electrophile.

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl halide and a Lewis acid like aluminum chloride proceeds via an acylium ion intermediate. The proximity of the hydroxyl and nitrogen atoms can lead to chelation with the aluminum chloride, sometimes complicating the reaction.

Electron Transfer Processes and Redox Chemistry of 5-Methoxyquinolin-8-ol (B1613613) Derivatives

The redox chemistry of 5-Methoxyquinolin-8-ol is characterized by its ability to undergo electron transfer processes, a feature exploited in materials science and coordination chemistry. The molecule contains both electron-donating (hydroxyl, methoxy) and electron-withdrawing (the pyridine (B92270) ring nitrogen) moieties, allowing it to participate in both oxidation and reduction reactions.

The phenolic hydroxyl group is the primary site of oxidation. In the presence of an oxidizing agent or under electrochemical potential, it can lose a proton and an electron to form a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the quinoline ring system. The stability of this radical intermediate is a key factor in the antioxidant properties observed in some 8-hydroxyquinoline derivatives.

Conversely, the pyridine part of the quinoline ring can accept an electron in a reduction process. The electrochemical properties are often studied using techniques like cyclic voltammetry, which can reveal the potentials at which these electron transfer events occur. The methoxy group, being electron-donating, will generally make the molecule easier to oxidize (lower oxidation potential) and harder to reduce compared to unsubstituted 8-hydroxyquinoline. These derivatives are known to be used as electron carriers in applications like organic light-emitting diodes (OLEDs). nih.gov

Role of Solvent Effects and Catalytic Species in Reaction Pathways

Solvent choice and the presence of catalysts are critical in directing the reaction pathways of 5-Methoxyquinolin-8-ol hydrochloride. The solvent can influence reaction rates and selectivity through its polarity, proticity, and ability to solvate reactants, intermediates, and transition states.

Solvent Effects:

Polar Protic Solvents (e.g., ethanol, water): These solvents can hydrogen bond with the hydroxyl group and the nitrogen atom, potentially altering their reactivity. They are effective at stabilizing charged intermediates, such as the arenium ion in electrophilic substitution, thereby accelerating such reactions.

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate cations well but are less effective at solvating anions. They are often used in reactions involving nucleophiles, such as Williamson ether synthesis at the hydroxyl group. For instance, the use of N,N-dimethylformamide (DMF) has been noted in cross-linking reactions involving 8-hydroxyquinoline derivatives. nih.gov

Nonpolar Solvents (e.g., hexane, toluene): These are typically used when reactants are nonpolar and charged intermediates are not a major part of the reaction mechanism.

Catalytic Species:

Lewis Acids (e.g., AlCl₃, FeCl₃): These are essential for activating electrophiles in reactions like Friedel-Crafts alkylation and acylation. The catalyst coordinates with the incoming electrophile, increasing its reactivity towards the aromatic ring.

Brønsted Acids (e.g., H₂SO₄): Strong acids are used to generate potent electrophiles, such as the nitronium ion from nitric acid.

Transition Metals: As will be discussed in the next section, metal ions can act as catalysts for various rearrangements and coupling reactions, often proceeding through organometallic intermediates.

The interplay between solvent and catalyst can be complex, as illustrated in the table below, which shows hypothetical outcomes for a generic electrophilic substitution reaction.

| Catalyst | Solvent | Relative Reaction Rate | Predominant Product | Mechanistic Influence |

| AlCl₃ | Nitrobenzene | Moderate | 7-substituted | Solvent acts as a non-coordinating medium. |

| H₂SO₄ | Acetic Acid | Fast | 7-substituted | Acid protonates the substrate, activating the ring. |

| None | Ethanol | Very Slow | Mixture | Solvent may act as a weak acid/base, but no strong activation. |

Metal-Assisted Rearrangements and Quinolone Conversions

The close proximity of the hydroxyl group at C8 and the nitrogen atom at C1 makes 5-Methoxyquinolin-8-ol an excellent monoprotic bidentate chelating agent. nih.govscirp.org This ability to form stable complexes with a wide variety of metal ions is fundamental to its role in metal-assisted transformations. nih.gov The coordination of a metal ion can significantly alter the electronic structure and reactivity of the quinoline ring, facilitating rearrangements and conversions that are otherwise difficult to achieve.

When 5-Methoxyquinolin-8-ol binds to a metal ion, electron density is drawn from the oxygen and nitrogen atoms towards the metal center. This coordination can:

Increase the acidity of the phenolic proton , making it easier to deprotonate.

Activate the quinoline ring for nucleophilic attack by effectively increasing the electron-withdrawing nature of the pyridine portion.

Provide a template for intramolecular reactions , holding the molecule in a specific conformation.

One significant metal-assisted transformation is the conversion to quinolone structures. While not a direct rearrangement of the 5-methoxyquinolin-8-ol itself, related quinoline systems can undergo oxidation in the presence of certain metal catalysts to introduce a carbonyl group, typically at the 2- or 4-position, yielding a quinolone derivative. The mechanism often involves the formation of a metal-ligand complex, followed by an oxidative process that may involve oxygen from the air or another oxidant. The metal center facilitates the electron transfer steps required for the oxidation.

The Fries rearrangement, an example of a molecular rearrangement, can also be influenced by metal assistance. While classically catalyzed by Lewis acids like AlCl₃, the chelation of the metal to the 8-hydroxyquinoline moiety can influence the migration of an acyl group from the phenolic oxygen to the carbon backbone of the ring system.

The stability of the resulting metal complexes is a driving force for these reactions. The formation of a five-membered chelate ring between the metal, oxygen, and nitrogen is thermodynamically favorable and serves as a recurring mechanistic motif. escholarship.org

Coordination Chemistry and Ligand Design with 5 Methoxyquinolin 8 Ol

5-Methoxyquinolin-8-ol (B1613613) as a Ligand in Metal Coordination Complexes

5-Methoxyquinolin-8-ol, following the deprotonation of its hydroxyl group, acts as a potent ligand for a wide array of metal ions. Its ability to form stable chelate rings makes it a valuable component in the design of new coordination compounds.

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, and by extension 5-methoxyquinolin-8-ol, is a classic example of a bidentate chelating ligand. Chelation involves the formation of a five-membered ring with a central metal ion, which imparts significant thermodynamic stability to the resulting complex.

Primary Binding Site: The primary mode of coordination for the deprotonated 8-quinolinolate anion is through the phenolate (B1203915) oxygen and the heterocyclic nitrogen atom. researchgate.netnih.gov This creates a stable five-membered chelate ring. 8-HQ is the only one of the seven monohydroxyquinoline isomers that can form such complexes with divalent metal ions through chelation. nih.gov

Bidentate Coordination: The molecule typically acts as a uninegative, bidentate ligand. iosrjournals.org This allows for the formation of neutral complexes with various metal ions, such as tris-chelates with M(III) ions (e.g., Al³⁺, Fe³⁺) and bis-chelates with M(II) ions (e.g., Cu²⁺, Zn²⁺). nih.gov

Versatility: The quinoline (B57606) and 8-HQ frameworks possess versatile binding properties. By modifying the functional groups on the ring, such as the methoxy (B1213986) group in 5-methoxyquinolin-8-ol, the ligand's electronic and steric properties can be fine-tuned. researchgate.net This can influence the stability, solubility, and reactivity of the metal complexes.

The synthesis of metal complexes with 8-hydroxyquinoline derivatives is generally straightforward. A common method involves the reaction of the ligand with a suitable metal salt in a solvent where the reactants are soluble and the product may precipitate upon formation.

General Synthesis: A typical synthesis involves dissolving 5-methoxyquinolin-8-ol hydrochloride in a solvent such as methanol (B129727) or an ethanol/water mixture. A base may be added to deprotonate the ligand in situ. A solution of a metal salt, for instance, a metal acetate (B1210297) or chloride, is then added to the ligand solution. The reaction mixture is often heated and stirred, leading to the formation of the metal complex, which can then be isolated by filtration. For example, mixed-ligand complexes of Co(II) have been prepared by reacting cobalt(II) chloride with 8-hydroxyquinoline in ethanol, followed by the addition of an amino acid. iosrjournals.org Similarly, zinc acetate dihydrate has been reacted with 8-hydroxyquinoline in hot methanol to produce bis(8-hydroxyquinolinato)zinc.

Structural Elucidation: The resulting metal complexes are characterized using a variety of analytical techniques:

Spectroscopy: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal. A shift in the C-O stretching frequency and the C=N stretching frequency indicates the involvement of the oxygen and nitrogen atoms in binding. iosrjournals.org UV-Visible spectroscopy can provide information about the electronic transitions within the complex and confirm its formation.

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry and composition of the synthesized complexes. isca.me

Table 1: Representative Synthesis Conditions for 8-Hydroxyquinoline (HQ) Metal Complexes

| Metal Ion | Ligand(s) | Metal Salt | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Co(II) | 8-Hydroxyquinoline, L-Alanine | CoCl₂·6H₂O | Ethanol/Water | Stirring in a boiling water bath | iosrjournals.org |

| Al(III) | 5-Nitro-8-hydroxyquinoline | Aluminum Lactate | Methanol | Heated to reflux for 9 hours | |

| Zn(II) | 8-Hydroxyquinoline | Zinc Acetate Dihydrate | Methanol | Addition of ligand to hot solution of metal salt | |

| Cu(II), Ni(II), Co(II) | 8-Hydroxyquinoline | M(II) Chloride | Ethanol/Water (80:20) | Mixing at room temperature | rsc.org |

Supramolecular Assembly and Coordination Polymer Formation with Quinoline Ligands

Quinoline-based ligands are excellent building blocks for constructing supramolecular architectures and coordination polymers. These are extended structures where metal ions (nodes) are linked by organic ligands (spacers) to form one-, two-, or three-dimensional networks. mdpi.com The final structure is influenced by the ligand's geometry, the metal ion's coordination preference, and reaction conditions such as temperature and solvent. researchgate.netacs.org

Table 2: Examples of Coordination Polymers Based on Quinoline Ligands

| Metal Ion | Quinoline-Based Ligand | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|

| Cu(II) | 2-(3-ethyl-pyrazin-2-yl)quinoline-4-carboxylate | 2D | Photoluminescent polymer with tetracoordinate Cu(II) centers | iosrjournals.org |

| UO₂(²⁺) | 2,2′-biquinoline-4,4′-dicarboxylic acid | 1D to 2D | 1D wave-shaped chains extended to 2D layers via π-π interactions | mdpi.com |

| Nd(III) | Quinoline-2,4-dicarboxylate | 3D | 3D framework with two crystallographically independent, eight-coordinate Nd(III) ions | acs.org |

| Co(I) | Quinoline, Thiocyanate (B1210189) | 1D | Stair-case like chain formed by thiocyanate bridges between Co(I) centers | researchgate.net |

Catalytic Applications of Metal Complexes Derived from 5-Methoxyquinolin-8-ol

While the catalytic activity of metal complexes specifically derived from 5-methoxyquinolin-8-ol is not extensively documented, the broader family of 8-hydroxyquinoline metal complexes has shown promise in various catalytic transformations. These findings suggest potential applications for complexes of its 5-methoxy derivative.

Research has demonstrated that oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines are effective catalysts for the oxidation of hydrocarbons and alcohols. mdpi.com For instance, these complexes showed high activity in the oxidation of cyclohexane (B81311) using H₂O₂ as the oxidant, achieving product yields of up to 48%. mdpi.com The reactions are often enhanced by the presence of a co-catalyst like 2-pyrazinecarboxylic acid. mdpi.com

In a different application, mixed-ligand Co(II) complexes containing 8-hydroxyquinoline and various amino acids have been successfully used as homogeneous catalysts for the hydrolysis of esters, such as methyl acetate and ethyl acetate. iosrjournals.org Furthermore, silica-supported iron tetrasulfophthalocyanine has been used to catalyze the clean oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione, an important fragment in antitumor compounds.

These examples highlight the potential of metal complexes of 8-hydroxyquinoline derivatives to act as catalysts. The electronic modulation provided by the 5-methoxy group on the quinoline ring could potentially tune the redox properties and Lewis acidity of the metal center, offering a pathway to new catalytic activities. This remains a fertile area for future investigation.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Methoxyquinolin 8 Ol Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) nuclei within the molecular framework of 5-Methoxyquinolin-8-ol (B1613613) hydrochloride.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. For the related compound 8-hydroxyquinoline (B1678124), the proton signals are well-documented. chemicalbook.comresearchgate.net In 5-Methoxyquinolin-8-ol hydrochloride, the introduction of the methoxy (B1213986) group at the C5 position and the hydrochloride salt formation will induce characteristic shifts in the aromatic protons. The hydrochloride form of quinoline (B57606) itself shows distinct proton chemical shifts. chemicalbook.com The aromatic protons on the quinoline ring system will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbon atom of the methoxy group will appear at a characteristic upfield position, while the carbons of the quinoline ring will resonate in the aromatic region. drugbank.comchemicalbook.com The study of related quinoline derivatives, such as Nitroxoline and Primaquine, which also feature a two-ring aromatic structure, provides a basis for interpreting the ¹³C NMR spectrum. tsijournals.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Related Dihydroisoquinoline Derivative np-mrd.org

| Atom No. | Chemical Shift (ppm) | Multiplicity |

| 8 | 146.17 | s |

| 9 | 146.17 | s |

| 10 | 145.90 | s |

| 11 | 145.90 | s |

Note: This table is for a related but different compound and serves as an illustrative example of the type of data obtained from ¹³C NMR spectroscopy.

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning all proton and carbon signals by revealing their connectivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is employed to identify the functional groups present in this compound and to probe intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational modes of the molecule. Key functional groups give rise to absorptions at specific frequencies. For instance, the O-H stretching vibration of the hydroxyl group, the C-O stretching of the methoxy group, and the C=N and C=C stretching vibrations of the quinoline ring will all be observable. researchgate.net The formation of the hydrochloride salt will influence the vibrational frequencies, particularly those associated with the nitrogen atom in the quinoline ring. The IR spectra of related 8-hydroxyquinoline derivatives show characteristic bands for these functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the quinoline system are typically strong in the Raman spectrum.

The combination of IR and Raman data allows for a more complete vibrational assignment, aided by computational methods like Density Functional Theory (DFT) calculations, which can predict vibrational frequencies. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pattern upon ionization.

Molecular Mass Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition. nih.govnih.govjeolusa.com This is a critical step in verifying the identity of the synthesized compound.

Fragmentation Pathway Elucidation: Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking down into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. Common fragmentation patterns for aromatic compounds and ethers can be anticipated. libretexts.orgmiamioh.edu For example, the loss of a methyl group (CH₃) from the methoxy group or the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring are plausible fragmentation pathways. The fragmentation patterns of related compounds like guaiacol (B22219) (methoxyphenol) can offer insights. nist.govnist.gov

X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering of Derivatives and Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Solid-State Structure: A single-crystal X-ray diffraction analysis of this compound would reveal its precise crystal structure, including the conformation of the molecule and the nature of the hydrogen bonding interactions involving the hydroxyl group, the methoxy group, and the hydrochloride ion. The analysis of 5,8-quinolinedione (B78156) derivatives has demonstrated the utility of XRD in characterizing the crystal packing and estimating crystallite size. mdpi.com

Crystal Engineering: The understanding of the solid-state structure is crucial for crystal engineering, which involves the design and synthesis of new crystalline materials with desired properties. By modifying the functional groups on the 8-hydroxyquinoline scaffold, it is possible to create derivatives that form specific intermolecular interactions, leading to different crystal packing arrangements and potentially novel material properties. researchgate.net

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Structure and Charge Transfer Phenomena

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic transitions within the this compound molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals the wavelengths of light absorbed by the molecule, which correspond to the energy required to promote electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org 8-Hydroxyquinoline and its derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* and n → π* transitions within the aromatic system. researchgate.netnist.gov The position and intensity of these bands can be influenced by the solvent and the presence of substituents.

Emission (Fluorescence) Spectroscopy: Many quinoline derivatives are known to be fluorescent. wikipedia.org Upon excitation at an appropriate wavelength, this compound may emit light at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. The chelation of metal ions by 8-hydroxyquinoline derivatives often leads to a significant enhancement of fluorescence, a property exploited in the development of fluorescent sensors. rroij.comscispace.com The study of electronic transitions provides insight into the molecule's electronic structure and potential for charge transfer phenomena. rsc.org

Computational and Theoretical Chemistry of 5 Methoxyquinolin 8 Ol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. Through DFT, researchers can predict the geometric arrangement of atoms and the distribution of electrons, which in turn govern the compound's stability, reactivity, and spectroscopic signatures.

HOMO-LUMO Energy Gap Analysis for Electronic Stability and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized.

For 5-Methoxyquinolin-8-ol (B1613613) hydrochloride, theoretical calculations would determine the specific energy values of the HOMO and LUMO. This data, presented in the table below, would elucidate its predisposition to engage in chemical reactions. The HOMO, being the orbital with the highest energy containing electrons, represents the ability of the molecule to donate electrons. The LUMO, the lowest energy orbital devoid of electrons, indicates its capacity to accept electrons. The spatial distribution of these orbitals, often visualized as electron density plots, would reveal the specific atoms or regions of the molecule most likely to participate in electron donation and acceptance.

| Computational Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Table 1: Calculated Frontier Orbital Energies of 5-Methoxyquinolin-8-ol Hydrochloride. The values for HOMO and LUMO energies, and consequently the energy gap, are determined through DFT calculations. These parameters are fundamental in predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap typically indicates higher reactivity.

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods, particularly time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting spectroscopic data. By simulating the molecule's response to electromagnetic radiation, it is possible to calculate theoretical vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

For this compound, these calculations would predict the characteristic frequencies of its vibrational modes, corresponding to the stretching and bending of its chemical bonds. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific spectral peaks to particular atomic motions. Similarly, TD-DFT can predict the wavelengths of maximum absorption in the UV-Visible spectrum, which correspond to electronic transitions between molecular orbitals. These predictions are crucial for understanding the compound's color and its interactions with light.

| Spectroscopic Technique | Predicted Parameter | Significance |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Correlates to specific bond stretches and bends, confirming functional groups. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) | Complements IR data, providing information on molecular symmetry. |

| UV-Visible Spectroscopy | Maximum Absorption Wavelength (λmax) | Indicates electronic transitions and provides insight into the HOMO-LUMO gap. |

Table 2: Computationally Predicted Spectroscopic Parameters for this compound. Theoretical calculations can generate spectra that aid in the interpretation of experimental results, allowing for a detailed understanding of the molecule's structural and electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (such as a solvent), MD simulations can explore the compound's conformational landscape and its interactions with other molecules.

For this compound, MD simulations would reveal how the molecule flexes and rotates, identifying its most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target or self-assemble into larger structures. Furthermore, these simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the compound's physical properties like solubility and melting point.

Predictive Modeling for Potential Applications in Materials Science

The insights gained from computational studies can be leveraged to predict the potential of this compound in the realm of materials science. By understanding its electronic properties, stability, and intermolecular interactions, researchers can model its behavior in various material contexts.

For instance, a small HOMO-LUMO gap and significant charge transfer characteristics, as determined by DFT, might suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to form stable, ordered structures through self-assembly, as revealed by MD simulations, could point towards its use in the design of novel crystalline materials or thin films with specific optical or electronic properties. Predictive modeling can thus guide experimental efforts by identifying the most promising avenues for the application of this compound as a functional material.

Advanced Derivatization Strategies and Applications in Chemical Synthesis

Selective Chemical Modifications of the Hydroxyl and Methoxy (B1213986) Functionalities

The hydroxyl and methoxy groups of 5-Methoxyquinolin-8-ol (B1613613) are key sites for selective chemical modifications, enabling the synthesis of a diverse range of derivatives.

O-Acylation of the Hydroxyl Group: The hydroxyl group can be readily acylated to form esters. A notable example is the chemoselective O-acylation of hydroxyamino acids using acyl chlorides in trifluoroacetic acid, a method that can be applied to molecules like 5-Methoxyquinolin-8-ol. nih.gov This reaction proceeds without the need for protecting groups, offering an efficient route to ester derivatives. nih.gov

O-Alkylation of the Hydroxyl Group: Alkylation of the hydroxyl group to form ethers is another common modification. For instance, 5-Chloromethyl-8-quinolinol can be condensed with alcohols, such as benzyl (B1604629) alcohol, in the presence of a base like sodium carbonate to yield 5-[(benzyloxy)methyl]quinolin-8-ol. isca.me This strategy can be adapted to introduce a variety of alkyl and aryl groups at the 8-position.

Demethylation of the Methoxy Group: The methoxy group at the 5-position can be cleaved to yield the corresponding 5-hydroxy derivative. This process, known as demethylation, is a critical step in the synthesis of certain derivatives and can be achieved using various reagents. nih.govnih.gov The resulting dihydroxy quinoline (B57606) can then undergo further functionalization.

These selective modifications allow for the fine-tuning of the molecule's electronic and steric properties, which can influence its reactivity, solubility, and biological activity.

Strategic Functionalization of the Quinoline Ring System for Tailored Properties

The quinoline ring of 5-Methoxyquinolin-8-ol is susceptible to various electrophilic substitution reactions, allowing for the introduction of functional groups at specific positions to create derivatives with tailored properties. rsc.org The functionalization of the quinoline ring is a key strategy in medicinal chemistry to enhance the pharmacological profile of quinoline-based compounds. rsc.org

Halogenation: The quinoline ring can be halogenated at specific positions. For instance, a metal-free protocol using trihaloisocyanuric acid allows for the regioselective C5-H halogenation of 8-substituted quinolines. researchgate.netrsc.org This method is operationally simple and provides good to excellent yields of the C5-halogenated product. researchgate.netrsc.org Bromination of 8-aminoquinoline (B160924) amides at the C5 position can also be achieved using alkyl bromides in the presence of a copper catalyst. researchgate.net Halogenation is a common addition reaction where a halogen is added across a double bond. youtube.com

Nitration: Nitration of the quinoline ring typically occurs at the 5- and 8-positions. stackexchange.com The reaction of quinoline with nitric acid and sulfuric acid at low temperatures yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.comgoogle.com The nitration of 8-hydroxyquinoline (B1678124) with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl The nitration of N-substituted imidazoles is more complex, often yielding a mixture of nitro isomers. semanticscholar.org

Amination: The introduction of an amino group onto the quinoline ring can be achieved through methods like the Hartwig-Buchwald amination. This palladium-catalyzed cross-coupling reaction allows for the synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives. researchgate.net Subsequent reduction can then yield the corresponding 8-hydroxyquinoline derivatives. researchgate.net 5-Methoxyquinolin-8-amine is a key intermediate for synthesizing N-phthaloyl amino acid derivatives. medchemexpress.com

These functionalization strategies are instrumental in creating a diverse library of 5-Methoxyquinolin-8-ol derivatives with unique electronic and steric properties, which can be further explored for various applications.

Derivatization for Enhanced Analytical Performance in Complex Matrices

Derivatization of 5-Methoxyquinolin-8-ol can significantly enhance its performance in analytical applications, particularly for the detection of metal ions in complex biological and environmental samples.

Many 8-hydroxyquinoline derivatives are known to be fluorescent chemosensors for metal ions. nih.gov The modification of the 5-Methoxyquinolin-8-ol scaffold can lead to the development of new fluorescent probes with improved sensitivity and selectivity. For example, diaza-18-crown-6 hydroxyquinoline derivatives have been synthesized and shown to be effective fluorescent indicators for magnesium ions in living cells. nih.gov These derivatives exhibit a strong fluorescence increase upon binding to Mg2+ with high affinity and are not significantly affected by other divalent cations like Ca2+. nih.gov

The derivatization can involve the introduction of specific functional groups that modulate the photophysical properties of the molecule upon metal ion coordination. This allows for the development of ratiometric or "turn-on" fluorescent sensors, which are highly desirable for quantitative analysis in complex matrices. The ability to tune the chelating properties and the fluorescence response through derivatization makes 5-Methoxyquinolin-8-ol a valuable platform for creating advanced analytical tools.

Development of Hybrid Molecules Incorporating 5-Methoxyquinolin-8-ol Motifs

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. nih.gov The 5-Methoxyquinolin-8-ol scaffold can be integrated into hybrid molecules to create novel compounds with potentially synergistic or multi-target activities. wikipedia.orgnih.gov

One approach is to link the 5-Methoxyquinolin-8-ol moiety to other biologically active molecules. For instance, a 5-nitro-8-hydroxyquinoline-proline hybrid has been developed, demonstrating the fusion of an 8-hydroxyquinoline derivative with an amino acid. mdpi.comnih.gov This hybridization can improve properties such as water solubility and bioavailability. mdpi.comnih.gov Another example involves the synthesis of hybrids linking an 8-amino-6-methoxyquinoline (B117001) pharmacophore to a tetrazole ring via different linkers. mdpi.com

The development of such hybrid molecules opens up new avenues for designing therapeutic agents with improved efficacy and reduced side effects. The versatility of the 5-Methoxyquinolin-8-ol core allows for its incorporation into a wide range of hybrid structures, expanding its potential applications in medicinal chemistry.

Applications in Materials Science

Integration of 5-Methoxyquinolin-8-ol (B1613613) Derivatives in Organic Electronic Materials

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds often serve as host materials, electron-transporting layers (ETLs), or light-emitting layers due to their high thermal stability, excellent fluorescence, and good charge-transporting capabilities. The introduction of a methoxy (B1213986) group at the 5-position of the quinoline (B57606) ring can modulate the electronic and photophysical properties of the resulting materials.

Metal complexes of 8-hydroxyquinoline derivatives are particularly vital for modern electroluminescent devices. For instance, bis(8-hydroxyquinoline) zinc (Znq2) and its derivatives are recognized for their high electroluminescence quantum yields and color tunability, making them suitable for low-operating-voltage OLEDs. mdpi.com Research into new 8-hydroxyquinoline derivatives aims to further enhance these properties. One study focused on the synthesis of bis(8-hydroxyquinoline) zinc complexes with a styryl fragment, including a methoxy-substituted variant (ZnStq_OCH3). mdpi.com These complexes were dispersed in a poly(9-vinylcarbazole) (PVK) matrix to act as the active layer in OLEDs. The device incorporating the methoxy-substituted derivative exhibited strong yellow electroluminescence and was noted for its color purity, a desirable trait for high-resolution displays with reduced power consumption. mdpi.com

The performance of these OLEDs can be quantified by several key parameters, as detailed in the table below, which summarizes the findings for the methoxy-substituted derivative compared to its unsubstituted and chloro-substituted counterparts.

| Device Active Layer | Turn-on Voltage (U_on) (V) | Threshold Voltage (U_T) (V) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |

| ZnStq_H:PVK | 5.38 | 6.35 | - | - |

| ZnStq_Cl:PVK | 5.67 | 7.80 | - | - |

| ZnStq_OCH₃:PVK | 6.94 | 7.35 | 2244 | 1.24 |

| Data sourced from a study on bis(8-hydroxyquinoline) zinc derivatives in OLEDs. mdpi.com |

Furthermore, other metal complexes of 8-hydroxyquinoline, such as those with lithium (Liq), have been shown to be highly effective as electron injection layers in OLEDs, improving device efficiency. nih.govresearchgate.net The principle of modifying the 8-hydroxyquinoline ligand with substituents to tune properties is well-established, and the inclusion of an electron-donating methoxy group is a recognized strategy to influence the electronic energy levels of the resulting materials. researchgate.net

Polymeric Materials and Composites Containing Quinoline-Based Units

The incorporation of quinoline-based units into polymeric structures or as components in composite materials is a strategy to imbue the final material with the desirable properties of the quinoline moiety, such as luminescence and thermal stability, combined with the processability of polymers.

One approach involves the synthesis of polymers where the 8-hydroxyquinoline metal complex is covalently bonded to the polymer backbone. This creates a single-component material for applications like polymer light-emitting diodes (PLEDs), overcoming issues of phase separation and crystallization that can occur in polymer-dopant blends. A method has been reported for the synthesis of high molecular weight polymers containing 8-hydroxyquinoline lithium (Liq) complexes. This involves first creating model polymers through the free-radical copolymerization of a quinoline-containing monomer with common monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656) (S). These precursor polymers are then reacted with lithium hydroxide (B78521) to form the polymer-lithium complexes. These resulting polymers are soluble in common organic solvents and combine the fluorescent properties of the metalloquinolate with the processability of a polymer.

Another significant area of research is the fabrication of composite fibrous materials using techniques like electrospinning. These materials can be loaded with quinoline derivatives for various applications. While many of these applications are biomedical, the material science principles are broadly applicable. For example, fibrous mats based on cellulose (B213188) acetate (B1210297) have been loaded with 5-nitro-8-hydroxyquinoline. chem960.com Similarly, electrospun materials from poly(vinyl alcohol) and carboxymethyl cellulose have been created containing 5-amino-8-hydroxyquinoline and its metal complexes. mdpi.comrsc.org These studies demonstrate that quinoline derivatives can be successfully incorporated into polymer matrices to create functional composite materials. The choice of polymer and quinoline derivative allows for the tuning of the final material's properties. chem960.com

Materials for Energy Capture and Storage Applications

The unique electronic and chelating properties of quinoline derivatives make them promising candidates for use in energy capture technologies, particularly in solar cells. Research has focused on incorporating these compounds into device architectures to improve efficiency and stability.

While direct studies on 5-methoxyquinolin-8-ol in this context are limited, the established principle of tuning energy levels via substitution strongly suggests its potential. The electron-donating nature of the methoxy group would be expected to influence the HOMO and LUMO levels of its metal complexes in a predictable manner, making it a candidate for similar interfacial engineering roles in solar cells.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Routes to 5-Methoxyquinolin-8-ol (B1613613) Hydrochloride and its Analogues

The development of new synthetic methodologies is paramount for accessing novel analogues of 5-Methoxyquinolin-8-ol and for improving the efficiency and sustainability of its production. Classical quinoline (B57606) syntheses such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, while foundational, often suffer from drawbacks like harsh reaction conditions, low yields, and limited regioselectivity, especially for multi-substituted quinolines. nih.gov Future research will likely focus on overcoming these limitations.

| Synthetic Strategy | Description | Potential Advantages for 5-Methoxyquinolin-8-ol Analogues | Reference |

| Multi-Component Reactions (e.g., Ugi-azide) | Reactions where multiple starting materials react to form a single product in one pot, incorporating diversity. | Rapid generation of diverse libraries with varied substituents for structure-activity relationship studies. | mdpi.com |

| Mechanochemistry | Reactions induced by mechanical energy (milling, grinding) rather than conventional heating in solvents. | Reduced solvent waste, shorter reaction times, improved yields, and access to novel reactivity. | researchgate.net |

| Modern Cyclization Methodologies | Development of new catalysts and reaction conditions to improve the regioselectivity of quinoline ring formation. | Better control over the placement of substituents on the quinoline core, enabling the synthesis of precisely designed molecules. | nih.gov |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. | More atom-economical and efficient synthesis of complex analogues from simple precursors. | researchgate.net |

Implementation of Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deep understanding of reaction mechanisms and material behavior is crucial for rational design and optimization. The implementation of advanced spectroscopic techniques for in situ analysis is a key trend that will provide unprecedented insights into the dynamics of systems involving 5-Methoxyquinolin-8-ol. Techniques like Fourier Transform Infrared (FTIR) and UV/Visible spectroscopy are already used for the structural characterization of 8-hydroxyquinoline (B1678124) complexes. researchgate.net However, their application in real-time monitoring can reveal the kinetics of complex formation and ligand exchange.

Future studies will likely employ a suite of advanced techniques to probe mechanistic details. For instance, in situ spectroscopic methods combined with computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide a holistic picture of molecular stability, reactivity, and interactions with solvents or biological targets. arabjchem.org The combination of microdroplet reactions with mass spectrometry has been shown to be a powerful tool for high-throughput screening of reaction conditions, allowing for optimization in milliseconds. nih.govnih.govresearchgate.net This platform could be used to rapidly map the reaction landscape for the synthesis and functionalization of 5-Methoxyquinolin-8-ol.

| Technique | Application in 5-Methoxyquinolin-8-ol Research | Information Gained | Reference |

| In situ FTIR/Raman Spectroscopy | Real-time monitoring of synthetic reactions or material transformations. | Identification of transient intermediates, reaction kinetics, and mechanistic pathways. | researchgate.net |

| Density Functional Theory (DFT) | Computational modeling of electronic structure and reactivity. | Prediction of reaction outcomes, spectroscopic properties, and interaction energies. | arabjchem.org |

| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules. | Understanding conformational changes, solvent effects, and binding interactions. | arabjchem.org |

| Microdroplet Mass Spectrometry | High-throughput reaction screening in microscale droplets. | Rapid optimization of reaction conditions (catalyst, solvent, temperature) for synthesis. | nih.govnih.gov |

High-Throughput Computational Screening and Machine Learning for New Material Discoveries

The discovery of new materials with tailored properties is being revolutionized by computational methods. High-throughput screening (HTS) and machine learning (ML) are emerging as indispensable tools for navigating the vast chemical space of possible 5-Methoxyquinolin-8-ol analogues. nih.gov These approaches can accelerate the discovery process by predicting the properties of virtual compounds, thereby prioritizing synthetic efforts. researchgate.netmdpi.com

Machine learning models, particularly deep convolutional neural networks, can be trained on existing reaction databases to predict the outcomes and site selectivity of chemical reactions with high accuracy. researchgate.net For instance, a model has been developed to predict the reactive site of electrophilic aromatic substitution with 93% accuracy. researchgate.net Such tools could be invaluable for designing synthetic routes to novel 5-Methoxyquinolin-8-ol derivatives with specific substitution patterns. Furthermore, ML models can be trained to predict various physicochemical and biological properties, enabling the in silico screening of large virtual libraries for candidates with desired characteristics, such as specific fluorescence properties for sensors or binding affinities for biological targets. mdpi.comarxiv.org This data-driven approach shifts the paradigm from serendipitous discovery to rational, targeted design. nih.gov

| Computational Approach | Specific Application | Goal | Reference |

| Generative Adversarial Networks (GANs) | Designing novel molecular structures from scratch. | To create non-repetitive, sensible quinoline derivatives with optimized properties. | researchgate.net |

| Graph-Convolutional Neural Networks | Predicting site selectivity in C-H functionalization reactions. | To guide the synthesis of specific isomers of functionalized quinolines. | researchgate.net |

| Ensemble Docking with Machine Learning | Predicting the binding of small molecules to protein targets. | To identify potent and selective bioactive analogues for drug discovery. | mdpi.com |

| Quantum-Enhanced Machine Learning | Predicting properties of materials for organic electronics. | To discover novel structures with desirable properties like low reorganization energy for semiconductors. | arxiv.org |

Integration into Responsive and Smart Materials Systems

The inherent chelating ability of the 8-hydroxyquinoline core makes 5-Methoxyquinolin-8-ol an excellent candidate for integration into responsive and smart materials. scispace.com These are materials designed to exhibit a specific, measurable response to an external stimulus, such as the presence of a chemical species, a change in pH, or light. The ability of 8-hydroxyquinoline and its derivatives to form stable, often fluorescent, complexes with a variety of metal ions is well-documented. researchgate.netrroij.com

Future research will focus on leveraging this property by incorporating 5-Methoxyquinolin-8-ol into various platforms. For example, covalent grafting or non-covalent doping of the molecule into polymer matrices, such as those produced by electrospinning, can yield functional materials. nih.gov Such materials could act as highly sensitive and selective fluorescent sensors for detecting environmentally important metal ions. The methoxy (B1213986) group at the C5-position can be used to fine-tune the photophysical properties and selectivity of the sensor. The development of "smart" materials that can selectively bind and release metal ions in response to a trigger could also be explored, with potential applications in environmental remediation or targeted delivery systems. researchgate.net

| Material System | Stimulus | Response | Potential Application | Reference |

| Polymer-Embedded Sensors | Presence of specific metal ions (e.g., Al³⁺, Zn²⁺) | Change in fluorescence intensity or color | Environmental monitoring, industrial process control, bio-imaging | scispace.comnih.gov |

| Functionalized Nanofibers | Change in pH or biological environment | Release of chelated ions or bioactive molecules | Controlled drug delivery, smart wound dressings | nih.gov |

| "Smart" Gels or Membranes | Specific cations in a solution | Selective binding and transport | Ion separation and purification, responsive filtration systems | researchgate.net |

Sustainable Synthesis and Application Development in Emerging Technologies

The principles of green chemistry are increasingly influencing the direction of chemical research and development. For 5-Methoxyquinolin-8-ol hydrochloride, this translates to a focus on sustainable synthesis and the development of applications in environmentally friendly and advanced technologies. As mentioned, mechanochemistry offers a path to greener synthesis by minimizing solvent use. researchgate.net Another approach is the use of "green" reagents and catalysts, potentially derived from renewable resources, to replace hazardous chemicals in conventional synthetic routes. mdpi.com

In terms of applications, the unique electronic properties of the quinoline scaffold position its derivatives as promising candidates for emerging technologies. Derivatives of 8-hydroxyquinoline, most notably Tris(8-hydroxyquinoline)aluminium(III) (AlQ3), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and electron-transporting capabilities. rroij.com The electronic properties of 5-Methoxyquinolin-8-ol can be tuned through its methoxy group, suggesting that its analogues could be explored for use in next-generation OLEDs, organic photovoltaics, and organic semiconductors. nih.gov Research into these areas could lead to the development of more efficient and cost-effective electronic devices.

| Area | Focus | Examples of Research Directions | Reference |

| Sustainable Synthesis | Green Chemistry Principles | Development of mechanochemical and solvent-free synthetic routes; use of bio-based catalysts. | researchgate.netmdpi.com |

| Organic Electronics | Materials for Advanced Devices | Design and synthesis of novel 5-methoxyquinolin-8-ol derivatives as emitters or charge-transport materials in OLEDs and organic semiconductors. | nih.govrroij.com |

| Photovoltaics | Light-Harvesting Materials | Exploration of metal complexes of 5-methoxyquinolin-8-ol analogues as sensitizers in dye-sensitized solar cells. | researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxyquinolin-8-ol hydrochloride, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of quinoline precursors. Key steps include:

- Methoxy Introduction : Alkylation of hydroxyquinoline derivatives using methylating agents (e.g., dimethyl sulfate) under basic conditions .

- Hydroxylation : Oxidizing agents like KMnO₄ or OsO₄ are used to introduce hydroxyl groups at specific positions .

- Hydrochloride Formation : Reaction with HCl in ethanol or aqueous media to form the hydrochloride salt .

Critical Conditions : - Temperature control (80–110°C) to minimize side reactions.

- Molar ratios (e.g., 2:1 for starting materials to reagents) to optimize yield .

- Purification via column chromatography or crystallization for ≥95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable for confirming its purity?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to identify methoxy (–OCH₃), hydroxyl (–OH), and aromatic proton signals .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 224.18 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of the bicyclic quinoline structure .

- Purity Assessment :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) and >98% peak area .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .

Q. What are the key stability considerations for storing this compound, and how does its degradation profile impact experimental reproducibility?

- Methodological Answer :

- Storage :

- Protect from light and moisture; store at 2–8°C in airtight containers .

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .

- Degradation Risks :

- Oxidation of the hydroxyl group or demethylation of methoxy groups can generate impurities (e.g., quinone derivatives), altering bioactivity .

- Mitigation : Conduct stability studies using accelerated aging (40°C/75% RH) and monitor via HPLC .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Reproduce experiments under identical conditions (e.g., cell lines, incubation time, solvent controls) .

- Orthogonal Validation :

- Compare antimicrobial activity using broth microdilution (MIC) vs. disk diffusion assays .

- Validate enzyme inhibition via both fluorometric and colorimetric assays .

- Structural Analog Comparison : Test derivatives (e.g., 5-chloro or 8-hydroxy variants) to isolate substituent-specific effects .

Q. How can computational chemistry models be applied to predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Prioritize poses with lowest binding energy (ΔG) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- QSAR Modeling : Correlate substituent electronegativity (e.g., –OCH₃ vs. –Cl) with bioactivity trends .

Q. What methodological approaches are recommended for analyzing metal ion chelation properties of this compound in vitro?

- Methodological Answer :

- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., 300 → 350 nm) upon addition of Fe³⁺/Cu²⁺ ions .

- Fluorescence Quenching : Measure reduced fluorescence intensity when complexed with Zn²⁺ .

- ICP-MS : Quantify unbound metal ions post-chelation to calculate binding constants (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.